molecular formula C6H3FINO2 B13329315 6-Fluoro-4-iodopicolinic acid

6-Fluoro-4-iodopicolinic acid

Cat. No.: B13329315
M. Wt: 267.00 g/mol
InChI Key: DCVLQINNFIPBIV-UHFFFAOYSA-N
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Description

6-Fluoro-4-iodopicolinic acid is a heterocyclic organic compound that belongs to the class of pyridinecarboxylic acids. It is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, making it a unique and valuable compound in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-iodopicolinic acid typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the halogenation of picolinic acid derivatives. For instance, the fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and catalytic processes. The scalability of these methods ensures the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-iodopicolinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-Fluoro-4-iodopicolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-iodopicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions or enzymes, altering their activity. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-4-iodopicolinic acid stands out due to the presence of both fluorine and iodine atoms, which confer unique chemical properties and reactivity. This makes it particularly useful in specialized applications where such properties are required .

Properties

Molecular Formula

C6H3FINO2

Molecular Weight

267.00 g/mol

IUPAC Name

6-fluoro-4-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C6H3FINO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11)

InChI Key

DCVLQINNFIPBIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)F)I

Origin of Product

United States

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